(24S)-MC 976 (24S)-MC 976 (24S)-MC 976 is a derivative of vitamin D3 and an analogue of calcipotriol. Calcipotriol is a synthetic derivative of calcitriol used for the treatment of psoriasis.
Brand Name: Vulcanchem
CAS No.: 112849-14-6
VCID: VC0196314
InChI: InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Molecular Formula: C27H42O3
Molecular Weight: 414.6 g/mol

(24S)-MC 976

CAS No.: 112849-14-6

Cat. No.: VC0196314

Molecular Formula: C27H42O3

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

(24S)-MC 976 - 112849-14-6

Specification

CAS No. 112849-14-6
Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1
Standard InChI Key NQHWMFGCRBTMOO-DWCMLEBJSA-N
Isomeric SMILES C[C@H](CC[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
SMILES CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Canonical SMILES CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Introduction

Chemical Properties and Structure

(24S)-MC 976 is characterized by specific chemical properties that define its structure and behavior in biological systems. The compound's formal chemical name is (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol.

The key chemical properties of (24S)-MC 976 are summarized in the following table:

PropertyDescription
CAS Number112849-14-6
Molecular FormulaC₂₇H₄₂O₃
Molecular Weight414.62 g/mol
Physical AppearanceOff-white to yellow solid powder
SMILESCC@H[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\CC@HO)C
InChi KeyNQHWMFGCRBTMOO-DWCMLEBJSA-N
Storage Conditions-20°C, airtight, dry OR 4°C, protect from light, stored under nitrogen
StabilityUnstable in solution; freshly prepared solutions recommended

The structure of (24S)-MC 976 features a cyclopropyl ring, multiple stereogenic centers, and a hydroxyl group at position 24 in the S-configuration . This specific stereochemistry is crucial for its biological activity and distinguishes it from the R-epimer. The compound contains a secosteroid framework typical of Vitamin D derivatives, with modifications that enhance its activity toward liver X receptors .

From a chemical stability perspective, (24S)-MC 976 requires careful handling and storage. It is sensitive to light and oxidation, necessitating storage under protective conditions (nitrogen atmosphere, low temperature, and protection from light) . This instability in solution means that freshly prepared solutions are recommended for experimental use to ensure consistent and reliable results .

Biological Activity and Mechanism of Action

(24S)-MC 976's primary biological significance lies in its potent activity as an agonist for liver X receptors (LXRs). These nuclear receptors function as key regulators of cholesterol homeostasis, inflammation, and glucose metabolism . Through its interaction with LXRs, (24S)-MC 976 activates specific transcriptional programs that impact multiple cellular processes.

The mechanism of action of (24S)-MC 976 involves direct binding to the ligand-binding domain of LXRs, inducing conformational changes that promote recruitment of coactivator proteins and dismissal of corepressors. This reconfiguration of the transcriptional complex leads to enhanced expression of LXR target genes involved in:

  • Cholesterol efflux: LXR activation upregulates genes such as ABCA1 and ABCG1, which encode transporters that facilitate cholesterol export from cells, particularly macrophages .

  • Fatty acid synthesis: LXR signaling promotes the expression of genes involved in fatty acid biosynthesis, including SREBP-1c, FAS, and SCD-1 .

  • Anti-inflammatory pathways: LXR activation suppresses inflammatory gene expression in macrophages, partly through antagonism of NF-κB signaling .

  • Glucose metabolism: LXR influences glucose homeostasis through regulation of gluconeogenesis and glucose-responsive genes .

The specificity of (24S)-MC 976 for LXRs makes it particularly valuable for investigating these pathways in isolation from other nuclear receptor-mediated effects. This selectivity enables researchers to attribute observed cellular and physiological responses directly to LXR activation, providing clearer insights into the receptor's biological roles .

Interestingly, while (24S)-MC 976 is structurally related to Vitamin D3, its biological activity profile diverges significantly from the canonical Vitamin D receptor (VDR) signaling pathway. Instead, its preferential activity toward LXRs represents a specialized function that has been exploited for targeted research into lipid metabolism and related disorders .

Research Applications

(24S)-MC 976 has found diverse applications in research settings, primarily focused on investigating lipid metabolism and its regulatory mechanisms. The compound serves as a valuable tool for probing LXR-mediated pathways and their implications in various physiological and pathological contexts.

Lipid Metabolism Studies

Researchers utilize (24S)-MC 976 to investigate fundamental aspects of lipid homeostasis, including:

  • Cholesterol biosynthesis and transport

  • Reverse cholesterol transport from peripheral tissues to the liver

  • Lipogenesis and fatty acid metabolism

  • Lipoprotein assembly and secretion

LXR Activation Research

The compound enables detailed studies of LXR activation effects on:

  • Gene expression profiles in various cell types

  • Temporal dynamics of LXR-responsive pathways

  • Dose-dependent cellular responses

  • Tissue-specific effects of LXR signaling

Inflammatory Response Modulation

(24S)-MC 976 facilitates investigation of LXR-mediated anti-inflammatory effects in:

  • Macrophage inflammatory responses

  • Cytokine production and signaling

  • Resolution of inflammation

  • Interaction between metabolic and inflammatory pathways

Preclinical Disease Models

The compound has been employed in preclinical studies of various conditions, including:

  • Atherosclerosis and cardiovascular disease models

  • Neurodegenerative disease models, particularly those with altered cholesterol metabolism

  • Diabetes and metabolic syndrome

  • Inflammatory disorders

Biochemical and Molecular Assays

In more fundamental research, (24S)-MC 976 serves as a tool for:

  • Receptor binding and competition assays

  • Conformational studies of nuclear receptors

  • Co-activator recruitment assays

  • Chromatin immunoprecipitation experiments to map LXR binding sites

Comparative Analysis with Related Compounds

(24S)-MC 976 belongs to a family of structurally related compounds, with its closest analog being the R-epimer, (24R)-MC 976. Comparing these compounds provides valuable insights into structure-activity relationships and the importance of stereochemistry for biological function.

The following table presents a comparative analysis of (24S)-MC 976 and its R-epimer:

Property(24S)-MC 976(24R)-MC 976
CAS Number112849-14-6112828-09-8
Molecular FormulaC₂₇H₄₂O₃C₂₇H₄₂O₃
Molecular Weight414.62 g/mol414.62 g/mol
StereochemistryS-configuration at C-24R-configuration at C-24
SMILESCC@H[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\CC@HO)CCC@H[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\CC@HO)C
InChi KeyNQHWMFGCRBTMOO-DWCMLEBJSA-NNQHWMFGCRBTMOO-AOLSRVLUSA-N
Primary ClassificationVitamin D3 derivativeVitamin D3 derivative
Reference

The key difference between these compounds lies in the stereochemistry at position 24, which can significantly impact their biological activities. While both compounds are classified as Vitamin D3 derivatives, the specific configuration at C-24 influences receptor binding affinity and selectivity, potentially leading to different biological outcomes .

In comparison with other Vitamin D derivatives and LXR agonists, (24S)-MC 976 demonstrates distinctive features:

The structure-activity relationships observed in comparing (24S)-MC 976 with related compounds have contributed to the understanding of molecular determinants for LXR activation. These insights inform the design of novel LXR modulators with improved selectivity, potency, and side effect profiles.

Current Research Status and Future Directions

Research involving (24S)-MC 976 continues to evolve, focusing on deeper understanding of LXR biology and potential therapeutic applications. Current research status and emerging directions include:

Advanced Molecular Studies

Recent research employs (24S)-MC 976 to investigate:

  • Genome-wide LXR binding patterns using advanced sequencing technologies

  • Integration of LXR signaling with other nuclear receptor pathways

  • Structural biology studies examining LXR-ligand interactions

  • Post-translational modifications affecting LXR activity

Tissue-Specific Effects

Ongoing research explores tissue-specific responses to LXR activation by (24S)-MC 976, including:

  • Brain-specific effects on cholesterol homeostasis

  • Intestinal LXR signaling and lipid absorption

  • Renal impacts of LXR activation

  • Skeletal muscle metabolism under LXR influence

There is particular interest in brain-specific applications, as evidenced by the development of assays for measuring cholesterol metabolites in cerebrospinal fluid. For instance, a validated 2D-LC-MS/MS assay was developed for the quantification of 24(S)-HC in human plasma and CSF, with a lower limit of quantification (LLOQ) of 0.025 ng/ml for CSF samples . Such analytical advancements enable more precise investigation of cholesterol metabolism in the central nervous system, which could be relevant for research involving compounds like (24S)-MC 976.

Novel Delivery Approaches

Developing improved delivery methods for (24S)-MC 976 and related compounds represents an active research area:

  • Nanoparticle-based delivery systems

  • Tissue-targeted approaches to minimize systemic effects

  • Prodrug strategies to enhance bioavailability

  • Controlled-release formulations for sustained activity

Research on optimal delivery systems draws from broader studies in the field. For example, the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been explored to address nonspecific binding issues with certain compounds . Such approaches might be applicable to improving the delivery and efficacy of compounds like (24S)-MC 976 in both research and potential therapeutic applications.

Combination Therapies

Exploring synergistic effects of (24S)-MC 976 with other therapeutic agents:

  • Combined LXR/RXR activation approaches

  • Integration with anti-inflammatory therapies

  • Complementary use with statins or other lipid-lowering drugs

  • Multi-target approaches for complex metabolic disorders

Challenges and Limitations

Current research with (24S)-MC 976 faces several challenges:

  • High cost and limited availability restrict broader research applications, with prices ranging from $1,110 to $7,197 depending on quantity and supplier

  • Chemical instability necessitates careful handling and storage, with recommendations for protection from light and storage under nitrogen

  • Translating in vitro findings to in vivo contexts remains complex

  • Separating beneficial effects from potential adverse outcomes (particularly hepatic steatosis)

Future Research Directions

Emerging areas for (24S)-MC 976 research include:

  • Application in single-cell analysis to understand cellular heterogeneity in responses

  • Integration with systems biology approaches for comprehensive pathway mapping

  • Development of more stable and affordable analogs for expanded research applications

  • Exploration of epigenetic effects resulting from sustained LXR activation

The ongoing interest in (24S)-MC 976 reflects the continuing importance of LXR biology in understanding metabolic regulation and identifying potential therapeutic targets. While challenges remain, particularly in translating research findings to clinical applications, this compound continues to serve as a valuable tool in advancing our understanding of lipid metabolism and related disorders.

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